Cas no 95-69-2 (4-Chloro-2-methylaniline)

4-Chloro-2-methylaniline structure
4-Chloro-2-methylaniline structure
Nombre del producto:4-Chloro-2-methylaniline
Número CAS:95-69-2
MF:C7H8ClN
Megavatios:141.598120689392
MDL:MFCD00007842
CID:34810
PubChem ID:7251

4-Chloro-2-methylaniline Propiedades químicas y físicas

Nombre e identificación

    • 4-Chloro-2-methylaniline
    • 4-Chloro-o-Toluidine
    • fast red TR base
    • 2-Amino-5-chlorotoluene
    • 2-AMINO-5-CHLORTOLUENE
    • 2-methyl-4-chloroaniline
    • 1-AMINO-4-CHLORO-6-METHYLBENZENE
    • 4-Chloro-6-methylaniline
    • 4-CHLORO-O-METHYLANILINE
    • 4-chloro-2-methylbenzenamine
    • 1-amino-2-methyl-4-chlorobenzene
    • 2-methyl-4-chloro-aniline
    • 4-CHLOR-2-METHYLANILIN
    • 5-chloro-2-amino-toluene
    • BENZENAMINE,4-CHLORO-2-METHYL-
    • Deval Red TR
    • devalredk
    • Fast Red TR
    • fastredtr11
    • Ipsilon
    • N-(4-chloro-2-methylphenyl)picolinamide
    • p-chloro-o-methylaniline
    • RED TR BASE
    • redbasentr
    • 5-Chloro-2-aminotoluene
    • azoene fast red tr base
    • Benzenamine, 4-chloro-2-methyl-
    • p-Chloro-o-toluidine
    • Kambamine Red TR
    • 4-Chloro-2-toluidine
    • Deval Red K
    • Red Base NTR
    • Red Base Ciba IX
    • Red Base Irga IX
    • Kako Red TR Base
    • Fast Red Base TR
    • o-Toluidine, 4-chloro-
    • Daito Red Base TR
    • Fast Red Tr11
    • Fast Red TRO Base
    • Mitsui Red TR Base
    • Fast Red 5CT Base
    • 4-Chloro-2-methylbenzenamine (ACI)
    • o-Toluidine, 4-chloro- (8CI)
    • (4-Chloro-2-methylphenyl)amine
    • 2-Methyl-4-chlorobenzenamine
    • 3-Chloro-6-aminotoluene
    • Fast Red TR-T Base
    • NSC 4979
    • Sanyo Fast Red TR Base
    • 4-Chloro-2-methylaniline,98%
    • MDL: MFCD00007842
    • Renchi: 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
    • Clave inchi: CXNVOWPRHWWCQR-UHFFFAOYSA-N
    • Sonrisas: ClC1C=C(C)C(N)=CC=1
    • Brn: 878505

Atributos calculados

  • Calidad precisa: 141.03500
  • Masa isotópica única: 141.035
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 94.9
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.9
  • Superficie del Polo topológico: 26
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Flake crystalline to brown liquid.
  • Denso: 1.19 g/mL at 25 °C(lit.)
  • Punto de fusión: 24-27 °C (lit.)
  • Punto de ebullición: 241 °C(lit.)
  • Punto de inflamación: Fahrenheit: 255.2 ° f
    Celsius: 124 ° c
  • índice de refracción: n20/D 1.583(lit.)
  • PSA: 26.02000
  • Logp: 2.81180
  • FEMA: 3596
  • Disolución: Not determined
  • Presión de vapor: 0.0±0.5 mmHg at 25°C

4-Chloro-2-methylaniline Información de Seguridad

  • Símbolo: GHS06 GHS08 GHS09
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H301,H311,H331,H341,H350,H410
  • Declaración de advertencia: P201,P261,P273,P280,P301+P310,P311
  • Número de transporte de mercancías peligrosas:UN 2239 6.1/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 45-23/24/25-50/53-68
  • Instrucciones de Seguridad: S53-S45-S60-S61
  • Código F de la marca fuka:8-10
  • Rtecs:XU5000000
  • Señalización de mercancías peligrosas: T N
  • Nivel de peligro:6.1
  • Términos de riesgo:R23/24/25; R45; R50/53; R68
  • Grupo de embalaje:III
  • Período de Seguridad:6.1(b)
  • Categoría de embalaje:III
  • Condiciones de almacenamiento:Store at room temperature

4-Chloro-2-methylaniline Datos Aduaneros

  • Código HS:2921430090
  • Datos Aduaneros:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Chloro-2-methylaniline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0423689635-100g
4-Chloro-2-methylaniline
95-69-2 96%(GC)
100g
¥ 611.8 2024-07-20
abcr
AB251468-100 g
4-Chloro-2-methylaniline, 95%; .
95-69-2 95%
100g
€126.60 2023-05-20
Cooke Chemical
A2351612-500g
4-Chloro-2-methylaniline
95-69-2 98%
500g
RMB 960.00 2025-02-21
Enamine
EN300-19546-5.0g
4-chloro-2-methylaniline
95-69-2 97%
5.0g
$29.0 2023-07-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C805257-25g
4-Chloro-2-methylaniline
95-69-2 98%
25g
¥99.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C805257-5g
4-Chloro-2-methylaniline
95-69-2 98%
5g
¥31.00 2022-09-02
Life Chemicals
F1995-0194-5g
4-Chloro-2-methylaniline
95-69-2 95%+
5g
$60.0 2023-11-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019761-500g
4-Chloro-2-methylaniline
95-69-2 98%
500g
¥1186 2024-07-19
Apollo Scientific
OR17861-250g
4-Chloro-2-methylaniline
95-69-2
250g
£72.00 2025-02-19
TRC
C349800-25g
4-Chloro-2-methylaniline
95-69-2
25g
$ 80.00 2022-04-01

4-Chloro-2-methylaniline Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Chlorosuccinimide ,  2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ;  1 min, rt
Referencia
C-H chlorination of (hetero)anilines via photo/organo co-catalysis
Xie, Wuchen; Wang, Meng; Yang, Siyu; Chen, Yadong; Feng, Jie; et al, Organic & Biomolecular Chemistry, 2022, 20(26), 5319-5324

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Chloramine-T Solvents: Ethanol ,  Water ;  35 °C
Referencia
Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures.
Satyadev, T. N. V. S. S.; Syama Sundar, B.; Radhakrishnamurti, P. S., IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Nitric acid ,  Hydrogen peroxide Catalysts: Tungsten oxide (WO3) ,  Silica (propylamine-functionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 3, 298 K
Referencia
Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides
Saikia, L.; Rajesh, M.; Srinivas, D.; Ratnasamy, P., Catalysis Letters, 2010, 137(3-4), 190-201

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 2.5, 298 K
Referencia
Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations
Srinivas, Darbha; Saikia, Lakshi, Catalysis Surveys from Asia, 2008, 12(2), 114-130

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Chloroform
Referencia
The self oxidation reduction of N-arylhydroxylamines
Yang, Chia Hsi; Lin, You Chung, Journal of the Chinese Chemical Society (Taipei, 1987, 34(1), 19-24

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Cadmium iodide Solvents: Tetrahydrofuran ;  10 °C; 10 min, 10 °C; 10 °C → rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Referencia
Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximes
Korkmaz, Adem, Journal of the Iranian Chemical Society, 2021, 18(11), 3119-3125

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ;  4 h, rt
Referencia
Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines
Kumar, Puneet; Verma, Saumya; Rathi, Komal; Chandra, Dinesh; Prakash Verma, Ved ; et al, European Journal of Organic Chemistry, 2022, 2022(27),

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
Referencia
One-pot chemoselective reductive alkylation of nitroarenes: a new general method of synthesis of alkylanilines
Bartoli, Giuseppe; Bosco, Marcella; Dal Pozzo, Renato; Petrini, Marino, Tetrahedron, 1987, 43(18), 4221-6

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Dicobalt octacarbonyl Solvents: Water ;  4 h, rt
Referencia
Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous media
Yadav, J. S.; Reddy, B. V. S.; Satheesh, G.; Rao, K. Raghavender, Chemistry Letters, 2005, 34(3), 340-341

Synthetic Routes 10

Condiciones de reacción
Referencia
Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic amines
Gassman, Paul G.; Gruetzmacher, Gordon D., Journal of the American Chemical Society, 1974, 96(17), 5487-95

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (starch-capped with nickel) ,  Nickel (starch-capped with iron oxide) Solvents: Water ;  50 min, rt
Referencia
Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromatics
Rathore, Puran Singh; Patidar, Rajesh; Shripathi, T.; Thakore, Sonal, Catalysis Science & Technology, 2015, 5(1), 286-295

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ;  2.1 h, rt → 90 °C; 90 °C → rt
1.2 Solvents: Ethyl acetate ;  30 min, rt
Referencia
Nitroarene reduction using Raney nickel alloy with ammonium chloride in water
Bhaumik, Kankan; Akamanchi, K. G., Canadian Journal of Chemistry, 2003, 81(3), 197-198

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: CuPd (graphene supported) Solvents: Ethanol ,  Water ;  10 min, 0 °C; 1.5 h, 50 °C
Referencia
PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenes
Feng, Yi-Si; Ma, Jing-Jing; Kang, Yu-Mei; Xu, Hua-Jian, Tetrahedron, 2014, 70(36), 6100-6105

Synthetic Routes 14

Condiciones de reacción
Referencia
The preparation of 14C-chlorophenamidine-base
Guan, Yuanmei; Lu, Liyi; Wang, Xiulan; Ma, Xinxuan, Yuanzineng Nongye Yingyong, 1986, (3), 49-51

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ;  1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Referencia
Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure
Daskapan, Tahir ; Korkmaz, Adem, Journal of Chemical Sciences (Berlin, 2022, 134(4),

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ;  6 h, reflux
Referencia
Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles
Yang, Xue-Yan; Zhao, Hong-Yi; Mao, Shuai; Zhang, San-Qi, Synthetic Communications, 2018, 48(20), 2708-2714

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ;  24 h, 25 °C
Referencia
Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory
Zhu, Chen; Li, Gongqiang; Ess, Daniel H.; Falck, John R.; Kurti, Laszlo, Journal of the American Chemical Society, 2012, 134(44), 18253-18256

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Nitric acid Catalysts: Acetic anhydride Solvents: Water ;  10 °C; 0.5 h, 10 °C
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron ,  Hydrochloric acid Solvents: Water ;  10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ;  pH 8 - 9
Referencia
Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotoluene
He, Ermei; Jiang, Rishan, Huaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274

Synthetic Routes 19

Condiciones de reacción
Referencia
Stereoselectivity in central analgesic action of tocainide and its analogs
Franchini, Carlo; Noja, Francesca Chiaia; Corbo, Filomena; Lentini, Giovanni; Tortorella, Vincenzo; et al, Chirality, 1993, 5(3), 135-42

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  2 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; Zhou, Zhe ; Kwon, Doo-Hyun; Coombs, James; Jones, Steven; et al, Nature Chemistry, 2017, 9(7), 681-688

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Cupric chloride Catalysts: 2,6-Di-tert-butyl-4-methylphenol Solvents: Acetonitrile ;  2 h, rt
1.2 Reagents: Sodium borohydride ;  2 h, rt
1.3 Reagents: Water ;  rt
Referencia
Para-Selective Halogenation of Nitrosoarenes with Copper(II) Halides
van der Werf, Angela; Selander, Nicklas, Organic Letters, 2015, 17(24), 6210-6213

Synthetic Routes 22

Condiciones de reacción
Referencia
Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in water
Fishbein, James C.; McClelland, Robert A., Canadian Journal of Chemistry, 1996, 74(7), 1321-1328

Synthetic Routes 23

Condiciones de reacción
Referencia
A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesis
Atta-Ur-Rahman; Firdous, Sadiqa, Journal of the Chemical Society of Pakistan, 1981, 3(1), 31-3

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ;  4 h, 40 °C
Referencia
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids
Wang, Han; Wen, Kun; Nurahmat, Nurbiya; Shao, Yan; Zhang, He; et al, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748

Synthetic Routes 25

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ,  Methanol ;  2 h, 2 MPa, 60 °C
Referencia
In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes
Zhuang, Xiuzheng; Liu, Jianguo; Zhong, Shurong; Ma, Longlong, Sustainable Chemistry and Pharmacy, 2022, 29,

Synthetic Routes 26

Condiciones de reacción
1.1 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperature
Korkmaz, Adem; Duran, Serdar, Synthetic Communications, 2021, 51(14), 2077-2087

Synthetic Routes 27

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid ,  Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Referencia
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity
Reddy, M. Thirupalu; Reddy, V. Hanuman; Reddy, R. Chenna Krishna; Reddy, V. Krishna; Reddy, Y. V. Rami, Pharma Chemica, 2014, 6(6), 411-417

4-Chloro-2-methylaniline Raw materials

4-Chloro-2-methylaniline Preparation Products

4-Chloro-2-methylaniline Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:95-69-2)4-Chloro-2-methylaniline
Número de pedido:sfd22015
Estado del inventario:in Stock
Cantidad:200KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:39
Precio ($):discuss personally

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